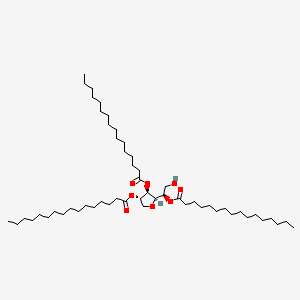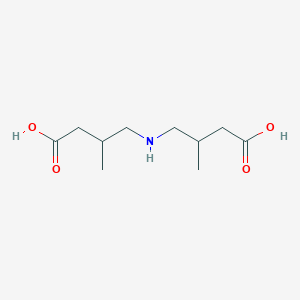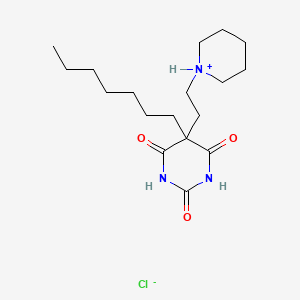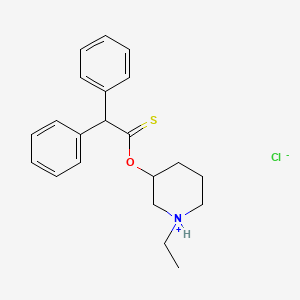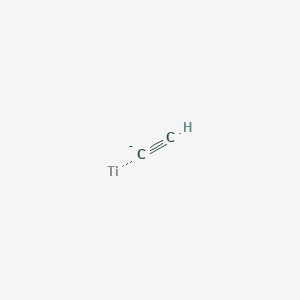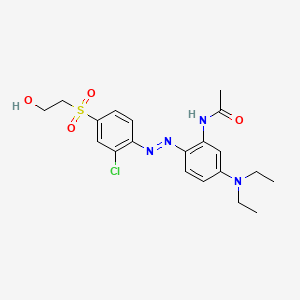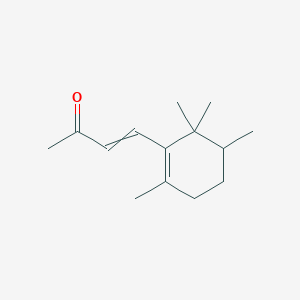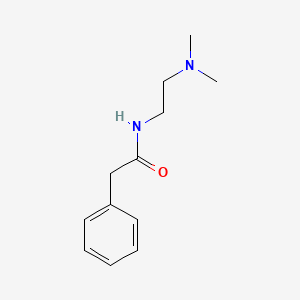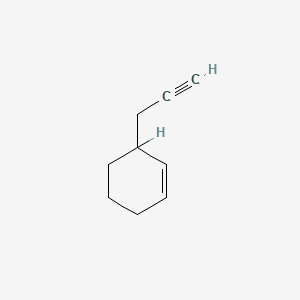
3-Prop-2-ynylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Prop-2-ynylcyclohexene is an organic compound with the molecular formula C9H12. It is characterized by a cyclohexene ring substituted with a prop-2-ynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynylcyclohexene typically involves the alkylation of cyclohexene with propargyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Prop-2-ynylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
3-Prop-2-ynylcyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
3-Prop-2-ynyl-1-cyclohexene: Similar structure but with different substitution patterns.
Cyclohexene: Lacks the prop-2-ynyl group, resulting in different reactivity.
Propargyl bromide: Contains the prop-2-ynyl group but lacks the cyclohexene ring.
Uniqueness
3-Prop-2-ynylcyclohexene is unique due to the presence of both a cyclohexene ring and a prop-2-ynyl group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, further enhances its utility in research and industrial applications .
Propiedades
| 55956-43-9 | |
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
3-prop-2-ynylcyclohexene |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,4,7,9H,3,5-6,8H2 |
Clave InChI |
LEJMBUKQDRWAMR-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


